Desethylterbuthylazine

Vue d'ensemble

Description

Desethylterbuthylazine is a compound related to Terbuthylazine (TBA), which belongs to the chloro-triazine herbicide family . It is a metabolite of Terbuthylazine .

Synthesis Analysis

Desethylterbuthylazine can be determined in human urine and hair samples by an isotope-dilution liquid chromatography coupled to electrospray-tandem mass spectrometry method . The efficiency of desethyl-terbuthylazine and 2-hydroxy-terbuthylazine adsorption on a specific adsorbent was examined in batch experiments .Molecular Structure Analysis

The molecular structure of Desethylterbuthylazine is related to that of Terbuthylazine . The molecular structures of both metabolites exhibit complementarity to the arrangement of functional groups in the polymer .Chemical Reactions Analysis

Desethylterbuthylazine has been studied for its sorption properties. It was confirmed that hydrogen bonds play an important role in the studied systems . Analytes were separated using a C18 reversed-phase chromatographic column and quantified, after positive ionization using a heated electrospray source, by a triple quadrupole mass detector in the selected reaction monitoring mode .Physical And Chemical Properties Analysis

Desethylterbuthylazine is a solid compound . It is a highly mobile compound with higher affinity to the aqueous phase due to its higher water solubility and weaker binding to organic matter compared to the parent compound .Applications De Recherche Scientifique

Detection in Biological Samples

DET is used in the detection of terbuthylazine (TBA) in biological samples such as human urine and hair . An isotope-dilution liquid chromatography coupled to electrospray-tandem mass spectrometry method has been developed and validated for this purpose . This method allows for the determination of TBA and DET in human urine and hair samples .

Environmental Contaminant Monitoring

As a metabolite of the herbicide TBA, DET is a significant environmental contaminant . It poses a high risk for groundwater contamination due to its higher water solubility and weaker binding to organic matter compared to TBA . Therefore, monitoring the presence of DET in the environment is crucial for assessing the impact of TBA use .

Water Treatment Research

Research into the removal of DET from water resources is ongoing . Various water treatment methods, including photocatalysis and UV/H2O2 processes, have been found to be effective for the oxidation of DET . This research is vital for developing efficient and sustainable water treatment technologies .

Toxicity Studies

DET, along with TBA, is known to have significant endocrine disruption capacity to wildlife and humans . Therefore, DET is often used in toxicity studies to understand the health impacts of exposure to these chemicals .

Adsorption Studies

DET is used in adsorption studies to examine the efficiency of specific polymeric microspheres in adsorbing this compound . These studies also investigate the impact of different factors such as pH and temperature on the adsorption process .

Pesticide Research

As a metabolite of the herbicide TBA, DET is used in pesticide research . Understanding the behavior and impact of DET can provide valuable insights into the environmental and health effects of TBA, one of the most regularly used pesticides .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Desethylterbuthylazine, a metabolite of the herbicide terbuthylazine, primarily targets the process of photosynthesis . It belongs to the chloro-s-triazine group of herbicides .

Mode of Action

As a photosynthesis inhibitor, desethylterbuthylazine interferes with the light-dependent reactions in photosynthetic organisms. This disruption prevents the conversion of light energy into chemical energy, thereby inhibiting the growth and proliferation of the organism .

Biochemical Pathways

The main biotransformation pathway of terbuthylazine, the parent compound of desethylterbuthylazine, in soils and water is N-dealkylation . This process leads to the formation of desethylterbuthylazine . Other metabolites such as hydroxyterbuthylazine, desethylhydroxy-terbuthylazine, and diamino-chlorotriazine may also be formed .

Pharmacokinetics

Desethylterbuthylazine has a higher water solubility and binds more weakly to organic matter compared to its parent compound, terbuthylazine . This results in a higher associated risk for contamination of groundwater resources . The differences in the physicochemical properties of the desethyl derivative make it a highly mobile compound with higher affinity to the aqueous phase .

Result of Action

The action of desethylterbuthylazine leads to the inhibition of photosynthesis, which can cause significant disruption to the growth and survival of photosynthetic organisms . In addition, the European Food Safety Authority (EFSA) has proposed the residue definition for risk assessment as the sum of terbuthylazine and metabolites desethyl-terbuthylazine and Terbuthylazine-desethyl-2-hydroxy, expressed as terbuthylazine .

Action Environment

The action of desethylterbuthylazine is influenced by various environmental factors. Its high water solubility and weak binding to organic matter make it highly mobile in the environment, posing a risk for groundwater contamination . Furthermore, its persistence and toxicity towards aquatic organisms make it a chemical of emerging concern .

Propriétés

IUPAC Name |

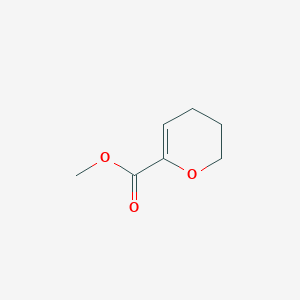

2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKQNTMFZLAJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184211 | |

| Record name | Desethylterbutylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desethylterbuthylazine | |

CAS RN |

30125-63-4 | |

| Record name | Desethylterbuthylazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30125-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desethylterbuthylazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030125634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethylterbutylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-Butyl-6-chloro-[1,3,5]triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESETHYLTERBUTHYLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO1MX260Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary source of desethylterbuthylazine in the environment?

A1: Desethylterbuthylazine is primarily formed through the degradation of the herbicide terbuthylazine in the environment. [, , ]. This degradation often occurs through microbial activity in soil and water [, , ].

Q2: How frequently is desethylterbuthylazine found in the environment?

A2: Studies show that desethylterbuthylazine is a ubiquitous contaminant, often found alongside its parent compound, terbuthylazine [, , , ]. It has been detected in various environmental matrices, including soil [, , ], groundwater [, ], surface water [, , , ], and even rainwater [].

Q3: What are the typical concentrations of desethylterbuthylazine found in environmental samples?

A3: The concentrations of desethylterbuthylazine vary depending on factors such as proximity to agricultural areas, time since herbicide application, and environmental conditions. Studies report a range of concentrations:

- Groundwater: In a Slovenian study, desethylterbuthylazine was among the most frequently detected compounds, reaching concentrations up to 102.98 ng/L [].

- Surface water: Concentrations exceeding 0.1 µg/L were detected in surface water samples from La Rioja, Spain, a wine-producing region [].

- Soil: In a maize field experiment, desethylterbuthylazine concentrations increased in topsoil layers during periods of low rainfall and high temperatures, indicating biodegradation of terbuthylazine [].

Q4: Does the presence of desethylterbuthylazine pose any environmental risks?

A4: While desethylterbuthylazine is less toxic than its parent compound, terbuthylazine, its presence in environmental matrices raises concerns [, ]. It can potentially contaminate drinking water sources [, ] and negatively impact aquatic ecosystems [].

Q5: What are the analytical techniques used to detect and quantify desethylterbuthylazine in environmental samples?

A5: Several analytical methods have been developed for the detection and quantification of desethylterbuthylazine in environmental samples. These include:

- Solid-phase extraction (SPE) coupled with liquid chromatography-mass spectrometry (LC-MS) [, , , ].

- High-performance liquid chromatography (HPLC) with diode-array detection (DAD) for sediment samples [].

- Gas chromatography-mass spectrometry (GC-MS) following microwave-assisted extraction for soil analysis [].

Q6: Are there specific regulations or guidelines concerning desethylterbuthylazine in drinking water?

A6: As a degradation product of a regulated herbicide, desethylterbuthylazine falls under the umbrella of pesticide metabolite regulations []. While specific regulations vary by region, the European Union, for instance, sets a limit of 0.1 µg/L for individual pesticides in drinking water [, ].

Q7: What research is being done on the mobility and persistence of desethylterbuthylazine in different environments?

A7: Researchers are actively studying the fate and transport of desethylterbuthylazine in the environment. Lysimeter studies have been conducted to understand its mobility and degradation pathways in soil under different hydraulic conditions []. Field experiments are being conducted to assess its persistence in various soil types and under varying environmental conditions [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)